molecular formula C18H13N3O2S2 B2715935 N-[3-(2-quinoxalinyl)phenyl]-2-thiophenesulfonamide CAS No. 866131-48-8

N-[3-(2-quinoxalinyl)phenyl]-2-thiophenesulfonamide

Cat. No.: B2715935
CAS No.: 866131-48-8
M. Wt: 367.44
InChI Key: ZVEAXJMWGAWVFV-UHFFFAOYSA-N
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Description

N-[3-(2-quinoxalinyl)phenyl]-2-thiophenesulfonamide is a chemical compound offered for research and investigative purposes. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal uses. Quinoxaline derivatives are a significant focus in medicinal chemistry due to their wide spectrum of reported biological activities. Compounds based on the quinoxaline structure have been studied for their potential as anticancer agents . Research into similar analogs has shown that they can inhibit cancer cell viability and proliferation, with some derivatives exhibiting activity against human cancer cell lines such as HCT-116 and MCF-7 . The mechanism of action for these effects is an area of active investigation. Some quinoxaline derivatives are proposed to function by targeting specific enzymes. Molecular docking studies suggest that certain compounds can bind to the homodimer interface of human thymidylate synthase (hTS), potentially inhibiting this enzyme and stabilizing its inactive conformation . The quinoxaline core is also known to be present in various biologically active polypeptides and is considered a bioisostere for other aromatic ring systems, which can influence the compound's electronic distribution and its ability to interact with biological targets . Beyond oncology research, the quinoxaline scaffold is found in molecules with reported antimicrobial, anti-inflammatory, and antiviral properties, making it a versatile structure in early-stage drug discovery . Researchers interested in the synthesis and modification of heterocyclic compounds for various biological applications may find this compound of particular value.

Properties

IUPAC Name

N-(3-quinoxalin-2-ylphenyl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O2S2/c22-25(23,18-9-4-10-24-18)21-14-6-3-5-13(11-14)17-12-19-15-7-1-2-8-16(15)20-17/h1-12,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVEAXJMWGAWVFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-quinoxalinyl)phenyl]-2-thiophenesulfonamide typically involves the condensation of quinoxaline derivatives with thiophenesulfonamide. One common method involves the reaction of 2-quinoxalinylamine with 3-bromophenylthiophenesulfonamide under basic conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis techniques to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-quinoxalinyl)phenyl]-2-thiophenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Biological Applications

1. Antimicrobial Activity
N-[3-(2-quinoxalinyl)phenyl]-2-thiophenesulfonamide has shown potential as an antimicrobial agent. Studies indicate that similar compounds exhibit significant activity against various bacterial and fungal strains, suggesting that this compound may also possess these properties due to its structural characteristics.

2. Anticancer Properties
Research has highlighted the anticancer potential of quinoxaline derivatives, with specific studies demonstrating that compounds with similar structures can inhibit the proliferation of cancer cells. For instance, derivatives tested against human cancer cell lines such as HCT-116 and MCF-7 have shown promising results with IC50 values indicating effective antiproliferative activity . The mechanism may involve targeting specific enzymes or receptors critical for cancer cell survival.

Medicinal Chemistry

1. Drug Development
The compound is being investigated for its role in drug development, particularly in creating new therapeutic agents aimed at treating various diseases. Its ability to interact with biological targets makes it a candidate for further exploration in pharmacological studies.

2. Mechanism of Action
The mechanism of action likely involves interactions with cellular targets such as enzymes involved in metabolic pathways or DNA synthesis. This interaction can disrupt normal cellular functions, leading to apoptosis in cancerous cells or inhibition of microbial growth.

Industrial Applications

1. Agrochemicals
Due to its bioactive properties, this compound may find applications in the development of agrochemicals, including herbicides and insecticides. The sulfonamide group is known for enhancing the biological activity of compounds used in agricultural settings.

2. Material Science
The compound's unique chemical structure also allows it to be utilized in material science for synthesizing new materials with specific properties, potentially serving as catalysts or intermediates in various chemical reactions.

Summary Table of Applications

Application Area Details
BiologicalAntimicrobial and anticancer activities; potential interactions with cellular targets
Medicinal ChemistryDevelopment of therapeutic agents; mechanisms targeting enzymes and DNA synthesis
IndustrialUse in agrochemicals; potential applications in material science

Case Studies

  • Anticancer Activity Study : A series of quinoxaline derivatives were synthesized and tested against human cancer cell lines (HCT-116 and MCF-7). Out of 25 screened compounds, several exhibited low micromolar activity, suggesting that this compound may have similar effects due to its structural analogies .
  • Antimicrobial Studies : Preliminary investigations into related quinoxaline derivatives have shown significant antimicrobial activity against various pathogens, indicating that this compound could be effective against infections caused by resistant strains.

Mechanism of Action

The mechanism of action of N-[3-(2-quinoxalinyl)phenyl]-2-thiophenesulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular pathways critical for the survival and proliferation of pathogens or cancer cells. The quinoxaline moiety is known to interact with DNA and proteins, while the thiophenesulfonamide group can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinoxaline-Based Sulfonamides

N-{3-[(2-Ethylphenyl)amino]-2-quinoxalinyl}benzenesulfonamide
  • Molecular Formula : C₂₂H₂₀N₄O₂S
  • Molecular Weight : 404.49 g/mol .
  • Key Differences: Replaces the thiophenesulfonamide group with a benzenesulfonamide and introduces a 2-ethylphenylamino substituent on the quinoxaline.
  • Implications: The bulkier ethylphenyl group may reduce binding flexibility compared to the simpler 2-quinoxalinylphenyl group in the target compound. This could lower affinity for certain receptors but improve selectivity.
N-[3-(Pentylamino)quinoxalin-2-yl]thiophene-2-sulfonamide
  • Molecular Formula : C₁₇H₂₀N₄O₂S₂
  • Molecular Weight : 376.5 g/mol .
  • Key Differences: Features a pentylamino substituent on the quinoxaline instead of a phenyl group.
  • Implications: The aliphatic pentyl chain increases hydrophobicity (XLogP3 = 4.2 vs.
Activity Data
Compound Target Receptor Ki/Kd (nM) Selectivity Notes
N-[3-(2-Quinoxalinyl)phenyl]-2-thiophenesulfonamide Under investigation N/A Structural similarity to GPCR antagonists .
N-{3-[(2-Ethylphenyl)amino]-2-quinoxalinyl}benzenesulfonamide ET receptors N/A Bulkier substituents reduce ETB receptor affinity .

Thiophenesulfonamide Derivatives with Varied Cores

STF-083010 (N-[(2-Hydroxy-1-naphthalenyl)methylene]-2-thiophenesulfonamide)
  • Molecular Formula : C₁₅H₁₂N₂O₃S₂
  • Molecular Weight : 340.41 g/mol .
  • Key Differences: Replaces the quinoxaline-phenyl group with a naphthalene-hydroxymethylene moiety.
  • Implications : Acts as a potent IRE1α inhibitor (IC₅₀ ~30 µM in cellular assays), suggesting that the naphthalene group is critical for this activity .
MK6-83 (5-Methyl-N-[2-(1-piperidinyl)phenyl]-2-thiophenesulfonamide)
  • Molecular Formula : C₁₆H₁₈N₂O₂S₂
  • Molecular Weight : 342.46 g/mol .
  • Key Differences : Incorporates a piperidinyl group on the phenyl ring.
  • Implications : The basic piperidine nitrogen enhances solubility and may facilitate interactions with charged residues in target proteins.
Activity Data
Compound Biological Target IC₅₀/Ki Application Notes
STF-083010 IRE1α kinase 30 µM Used in endoplasmic reticulum stress studies .
MK6-83 Not fully characterized N/A Research tool for receptor studies .

Sulfonamide-Based ET Receptor Antagonists

N-(5-Isoxazolyl)-2-thiophenesulfonamide Derivatives
  • Key Modifications : Substitution at the 4- or 5-position with aryl groups (e.g., para-tolyl) .
  • Implications :
    • Para-tolyl substitution : Optimizes ETB receptor affinity (Ki < 10 nM) and selectivity over ETA receptors.
    • Larger substituents : Reduce both activity and selectivity due to steric clashes .
  • Comparison with Target Compound: The quinoxaline-phenyl group in the target compound is bulkier than para-tolyl, suggesting lower ETB affinity but possible activity against other targets.

Physicochemical and Pharmacokinetic Profiles

Molecular Properties

Compound Molecular Weight (g/mol) XLogP3 Hydrogen Bond Donors/Acceptors
This compound 367.45 ~3.5 2 / 7
N-[3-(Pentylamino)quinoxalin-2-yl]thiophene-2-sulfonamide 376.5 4.2 2 / 7
STF-083010 340.41 ~2.8 2 / 6
  • Trends : Higher hydrophobicity (XLogP3 > 4) correlates with improved membrane permeability but may limit aqueous solubility .

Biological Activity

N-[3-(2-quinoxalinyl)phenyl]-2-thiophenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is part of a larger class of sulfonamides known for their diverse therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H12N2O2S\text{C}_{15}\text{H}_{12}\text{N}_2\text{O}_2\text{S}

This compound consists of a quinoxaline moiety attached to a thiophenesulfonamide structure, which is believed to contribute to its biological activity.

Antimicrobial Properties

Numerous studies have reported the antimicrobial efficacy of sulfonamide derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant inhibitory effects against various bacterial strains. For instance, a study on oxadiazole-sulfonamide derivatives showed promising antibacterial activity against five bacterial strains, suggesting that modifications in the sulfonamide structure can enhance efficacy against pathogens .

The biological activity of this compound may involve multiple mechanisms. For instance:

  • Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes critical for bacterial survival and cancer cell proliferation .
  • Induction of Apoptosis : The capacity to induce apoptosis in cancer cells has been observed in other thiophene derivatives, indicating a possible mechanism for this compound .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile of this compound is crucial for assessing its therapeutic potential. Parameters such as absorption, distribution, metabolism, and excretion (ADME) must be evaluated through computational models or experimental studies. Current research suggests that sulfonamides can exhibit varying degrees of toxicity depending on their chemical structure and biological targets .

Case Studies and Experimental Data

StudyCompoundBiological ActivityMethodology
Wu et al. (1999)4-(2-aminoethyl)-benzenesulfonamideDecreased perfusion pressure; coronary resistanceIsolated rat heart model
Schwartz et al. (1995)N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamideCarbonic anhydrase inhibitionIn vitro assays
Figueroa Valverde et al. (2020)Various thiophene derivativesInduced apoptosis in cancer cellsCell culture assays

Q & A

Q. What combination therapies synergize with this compound in resistant cancer models?

  • Methodological Answer : Screen with FDA-approved agents (e.g., paclitaxel, cisplatin) using Chou-Talalay synergy plots (CompuSyn). Mechanistic studies (RNA-seq) may reveal pathway crosstalk (e.g., Akt/mTOR and ER stress). In vivo validation requires PDX models with matched genomic profiles (e.g., PTEN-null tumors) .

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